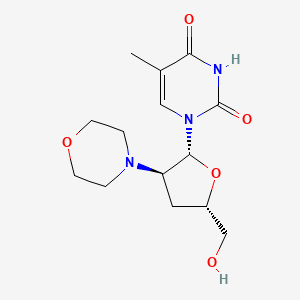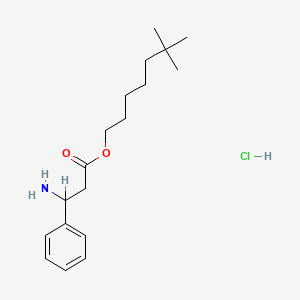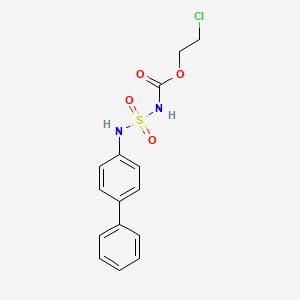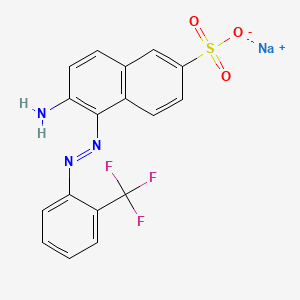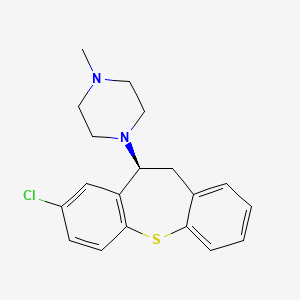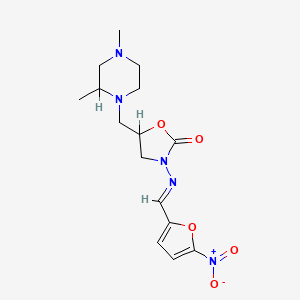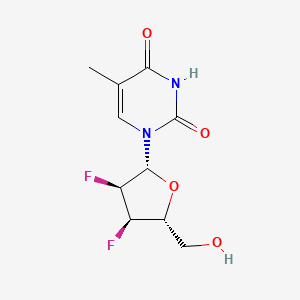
2,5-Dimethoxy-4-ethoxyamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-4-ethoxyamphetamine is a psychedelic drug belonging to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin. In his book “PiHKAL,” Shulgin lists the active dose range as 20–50 mg, with effects lasting 10–14 hours . The compound is known for producing color enhancement, visual phenomena, and pattern movement among other effects .
Méthodes De Préparation
2,5-Dimethoxy-4-ethoxyamphetamine can be synthesized through multiple routes. One common method involves the nitration of substituted styrenes with nitryl iodide . Another method includes the use of gas-liquid chromatography and various spectral analyses such as ultraviolet, infrared, proton magnetic resonance, carbon-13 magnetic resonance, and mass spectrometry to confirm the identity of the synthesized compound
Analyse Des Réactions Chimiques
2,5-Dimethoxy-4-ethoxyamphetamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Biology: Investigated for its effects on serotonin receptors, particularly the 5-HT2A receptor.
Industry: Limited industrial applications due to its classification as a controlled substance.
Mécanisme D'action
2,5-Dimethoxy-4-ethoxyamphetamine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor . It also shows affinity for other serotonin receptors such as 5-HT2B and 5-HT7, as well as the sigma-1 receptor . The compound’s psychoactive effects are primarily mediated through its interaction with these receptors, leading to altered neurotransmitter release and signal transduction pathways.
Comparaison Avec Des Composés Similaires
2,5-Dimethoxy-4-ethoxyamphetamine is part of a broader class of substituted amphetamines, which includes compounds like:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another psychedelic with similar receptor affinities.
2,5-Dimethoxy-4-ethylthioamphetamine (ALEPH-2): A derivative with anxiolytic and hallucinogenic properties.
What sets this compound apart is its unique ethoxy group at the 4-position, which influences its receptor binding profile and psychoactive effects .
Propriétés
Numéro CAS |
16128-88-4 |
|---|---|
Formule moléculaire |
C13H21NO3 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
1-(4-ethoxy-2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-5-17-13-8-11(15-3)10(6-9(2)14)7-12(13)16-4/h7-9H,5-6,14H2,1-4H3 |
Clé InChI |
ITZLAXJQDMGDEO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)OC)CC(C)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


